3-Bromo-5-fluoro-2-methoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-5-fluoro-2-methoxyphenol involves three steps . The process starts with o-methoxyphenol as the raw material, followed by acetylation protection on the phenolic hydroxyl using acetic anhydride. Then, bromination is performed using bromine under the catalysis of iron powder. Finally, deacetylation is carried out .Molecular Structure Analysis
The molecular formula of this compound is C7H6BrFO2. The molecular weight is 221.02 g/mol.Physical and Chemical Properties Analysis
The physical form of this compound is solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Antibacterial Properties
Bromophenols, including compounds structurally related to 3-Bromo-5-fluoro-2-methoxyphenol, have been isolated from marine sources such as the red alga Rhodomela confervoides. These compounds have demonstrated antibacterial activities. For instance, studies have identified bromophenols with moderate antibacterial activity against various bacterial strains, suggesting their potential application in developing new antibacterial agents (Xu et al., 2003).
Inhibition of Carbonic Anhydrase
Research on novel bromophenols, including derivatives and natural products like vidalol B, has shown that these compounds can inhibit human carbonic anhydrase isozymes. This enzymatic inhibition is significant for treating conditions like glaucoma, epilepsy, and osteoporosis, highlighting the therapeutic potential of bromophenols in drug discovery and development (Balaydın et al., 2012).
Antioxidant Activity
Bromophenols isolated from Rhodomela confervoides have been evaluated for their antioxidant activities, with several compounds exhibiting potent activities that are stronger than or comparable to standard antioxidants. This indicates their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2011).
Spectroscopic and Equilibrium Studies
Studies involving spectroscopic and equilibrium analysis of phenyl-2-thiazoline fluorophores for aluminium(III) detection demonstrate the utility of bromophenols in analytical chemistry, particularly in developing sensitive detection systems for metal ions (Lambert et al., 2000).
Safety and Hazards
The safety information for 3-Bromo-5-fluoro-2-methoxyphenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQVYNOUTGTGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680252 | |
Record name | 3-Bromo-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-60-0 | |
Record name | 3-Bromo-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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